molecular formula C23H16N4 B095520 Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)- CAS No. 16672-26-7

Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-

Cat. No. B095520
CAS RN: 16672-26-7
M. Wt: 348.4 g/mol
InChI Key: UDTNXOQOXSSFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-', also known as SFT-002 or simply SFT, is a novel chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of SFT is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. SFT has been shown to interact with GABA receptors, NMDA receptors, and voltage-gated calcium channels, among others. SFT has also been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

SFT has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the regulation of immune responses. SFT has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective and anti-cancer effects.

Advantages And Limitations For Lab Experiments

SFT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, SFT also has some limitations, including its relatively high cost and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for research on SFT, including the identification of its specific targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. SFT may also be used as a tool for studying the mechanisms underlying various physiological and pathological processes, such as synaptic plasticity, learning and memory, and cancer progression.
In conclusion, SFT is a novel chemical compound with potential applications in various fields, including neuroscience, cancer research, and drug discovery. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action involves the modulation of various signaling pathways and receptors in cells. SFT has several advantages for lab experiments, but also has some limitations. Future research on SFT may lead to the development of new therapeutic agents and a better understanding of various physiological and pathological processes.

Synthesis Methods

SFT can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxaldehyde with 2-aminopyridine to form a Schiff base intermediate, which is then reacted with 9H-fluorene-9-carboxaldehyde and sodium azide to produce the final product. The synthesis method has been optimized to achieve high yields and purity of SFT.

Scientific Research Applications

SFT has been found to have potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, SFT has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, SFT has been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. In drug discovery, SFT has been identified as a potential lead compound for the development of new drugs targeting various diseases.

properties

CAS RN

16672-26-7

Product Name

Spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine], 2'-(2-pyridinyl)-

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

2-pyridin-2-ylspiro[[1,2,4]triazolo[4,3-a]pyridine-3,9'-fluorene]

InChI

InChI=1S/C23H16N4/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)23(19)26-16-8-6-14-22(26)25-27(23)21-13-5-7-15-24-21/h1-16H

InChI Key

UDTNXOQOXSSFQM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24N5C=CC=CC5=NN4C6=CC=CC=N6

synonyms

2'-(2-Pyridinyl)spiro[9H-fluorene-9,3'(2'H)-[1,2,4]triazolo[4,3-a]pyridine]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.